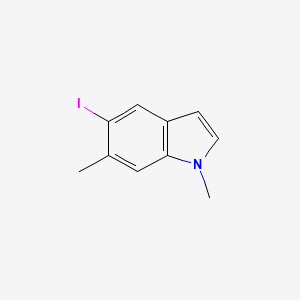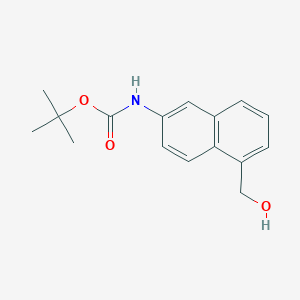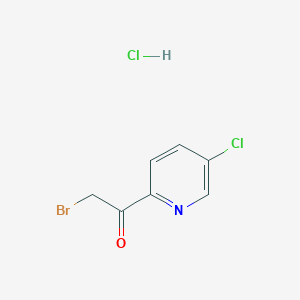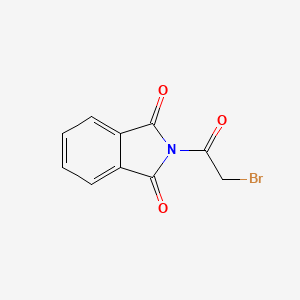
2-(2-Bromoacetyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoacetyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
Métodos De Preparación
The synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-(2-Bromoacetyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promising activity as an anticancer agent, particularly against blood cancer cell lines such as K562 and Raji cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as photochromic materials and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoacetyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound induces apoptosis and necrosis by targeting cellular pathways involved in cell survival and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(2-Bromoacetyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and anticancer properties.
Phthalimide Derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticonvulsant and anticancer properties.
N-Substituted Isoindoline-1,3-diones:
Propiedades
Número CAS |
49599-17-9 |
|---|---|
Fórmula molecular |
C10H6BrNO3 |
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 |
Clave InChI |
GLSCIUFIFTZZFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

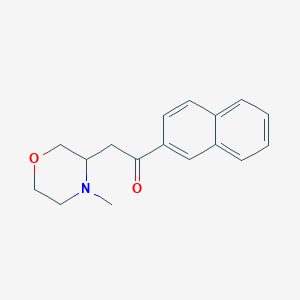
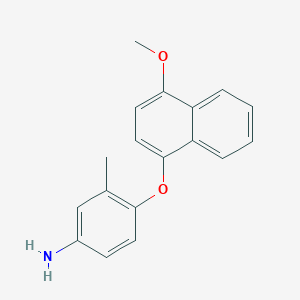
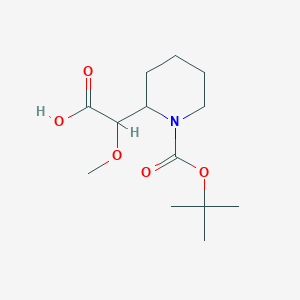
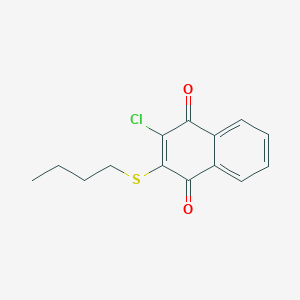
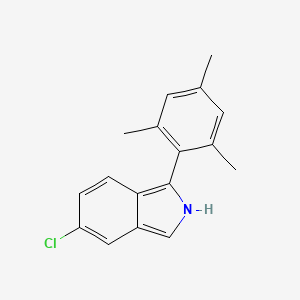
![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
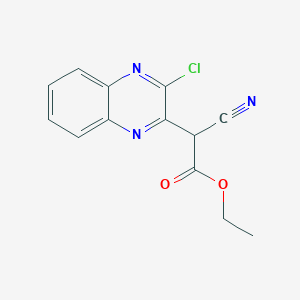
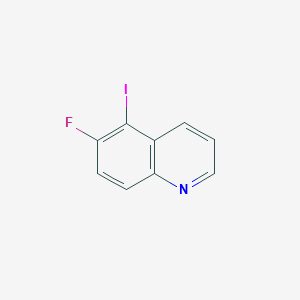
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
